
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide binds irreversibly to the cysteine residue in the active site of BTK, preventing its phosphorylation and activation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation. This compound has shown high selectivity for BTK and minimal off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit proliferation of B-cells in vitro and in vivo. In preclinical models of CLL and MCL, this compound has demonstrated significant anti-tumor activity and prolonged survival. This compound has also shown efficacy in models of autoimmune diseases, such as rheumatoid arthritis and lupus, by reducing inflammation and autoantibody production.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has several advantages as a research tool, including its high selectivity for BTK, irreversible binding, and demonstrated efficacy in preclinical models of B-cell malignancies and autoimmune diseases. However, this compound has some limitations, including its poor solubility and potential for off-target effects at high concentrations. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. One area of interest is the development of combination therapies using this compound and other targeted agents, such as venetoclax or lenalidomide, to improve efficacy and overcome resistance. Another direction is the investigation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia or marginal zone lymphoma. Additionally, this compound could be studied in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy, to enhance anti-tumor immune responses. Finally, further research is needed to better understand the safety and efficacy of this compound in humans, and clinical trials are currently underway to evaluate its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the coupling of 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-amine with 4-bromo-N-(m-tolyl)butanamide to form the desired product. The synthesis has been optimized to improve the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro and in vivo studies have demonstrated that this compound selectively inhibits BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. This compound has also shown synergy with other targeted therapies and chemotherapy agents.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-5-2-6-13(11-12)18-15(21)8-3-9-16-19-17(20-22-16)14-7-4-10-23-14/h2,4-7,10-11H,3,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTYFBSJLVWJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

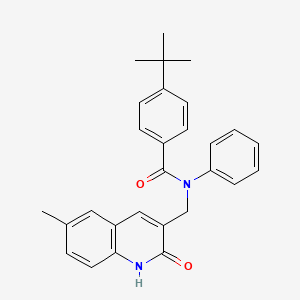
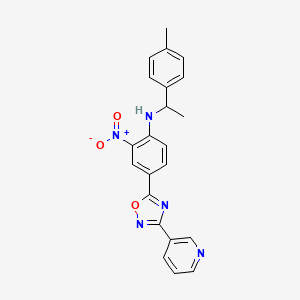
![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)
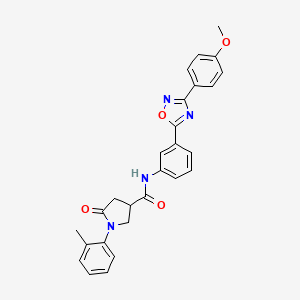
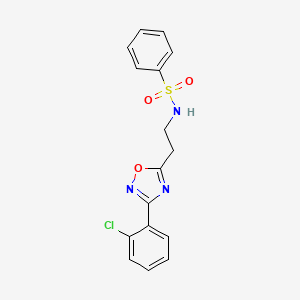

![N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7702692.png)
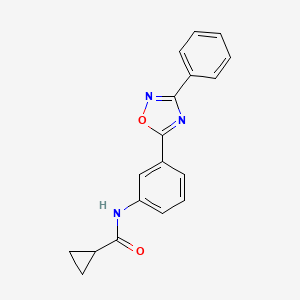
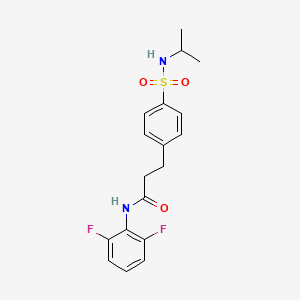
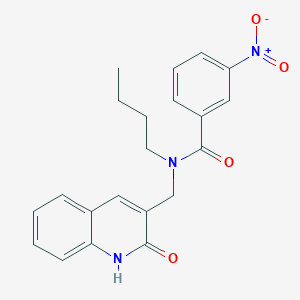
![3-(2,5-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702724.png)
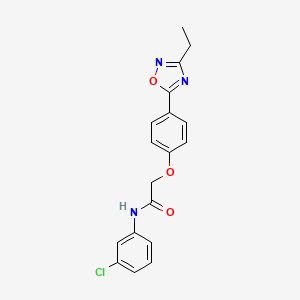
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7702742.png)
